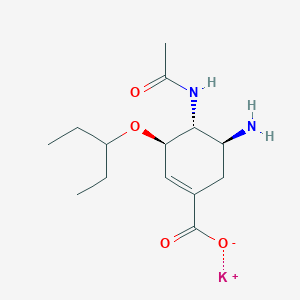

Oseltamivir Acid Potassium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oseltamivir is an antiviral medication that blocks the actions of influenza virus types A and B in your body . It is used to treat influenza in people 2 weeks of age and older who have had flu symptoms for 2 days or less . Oseltamivir may also be given to prevent influenza in people who may have been exposed but do not yet have symptoms .

Synthesis Analysis

A synthetic method for a promising new drug, oseltamivir ethoxysuccinate, is described in detail . Various conditions for obtaining the target substance are considered . Its complete physicochemical characteristics are given .

Molecular Structure Analysis

The structural geometries of cucurbit[n]uril CB[n] with n = 6–9 and their complexes with oseltamivir (OST) drug were obtained using the density functional theory computations . The stationary points of the most stable complexes were confirmed using vibrational frequency calculation .

Chemical Reactions Analysis

Research on the replacement of the phosphate salt by a less toxic salt has become popular . Salts that would be just as potent antivirals, have good water-solubility, and crystallize readily and directly from the reaction mixture have been examined .

Physical And Chemical Properties Analysis

Oseltamivir phosphate is a pro-drug of the active metabolite (oseltamivir carboxylate) which is a potent and selective inhibitor of influenza virus neuraminidase enzymes, which are glycoproteins found on the virion surface .

Mechanism of Action

Safety and Hazards

Oseltamivir has simple, uncomplicated pharmacology and lacks potential for drug-drug interactions . Electrocardiogram parameters, including corrected QT interval, were unaffected by oseltamivir even at high doses . Transient gastrointestinal disturbance is the major adverse effect of oseltamivir and this can be reduced by taking oseltamivir after a light snack .

Future Directions

properties

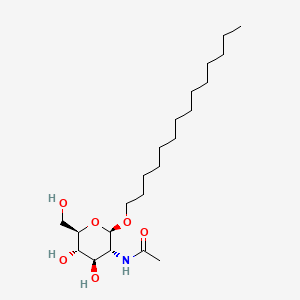

IUPAC Name |

potassium;(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4.K/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);/q;+1/p-1/t11-,12+,13+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDJOHGESXQWMU-LUHWTZLKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23KN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)